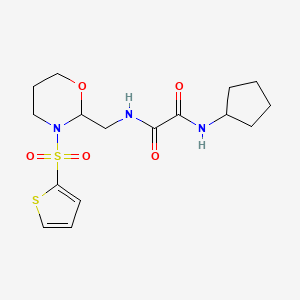

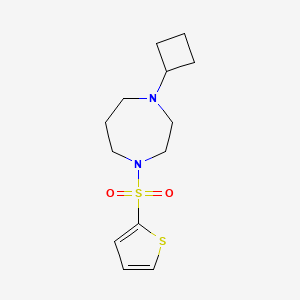

N1-cyclopentyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N1-cyclopentyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cyclic amide derivative that has been synthesized using specific methods and has shown promising results in various scientific research applications.

Applications De Recherche Scientifique

Protective Effects and Cardiotoxicity Mitigation

Research on related compounds, such as oxazaphosphorines, demonstrates their use in therapeutic applications, including the treatment of chronic and acute leukemias, lymphoma, myeloma, and cancers of the breast and ovary. A study highlighted the protective effect of N-Acetylcysteine on cyclophosphamide-induced cardiotoxicity in rats, showcasing the potential for mitigating side effects of chemotherapeutic agents (Mansour, El kiki, & Hasan, 2015).

Antitumor Agents and Cell Death Mechanisms

Compounds such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue, are being studied for their selective cytotoxic activity and potential as antitumor agents. These compounds induce programmed cell death in sensitive cell types, suggesting a role in cancer therapy through mechanisms involving oxidative stress (Ha, Woster, Yager, & Casero, 1997).

Novel Synthetic Approaches in Organic Chemistry

Research also focuses on novel synthetic approaches for related oxalamides and oxazinan derivatives. A study presented a new synthetic route to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating an operationally simple and high-yielding methodology. This research contributes to the development of new strategies for synthesizing complex molecules (Mamedov et al., 2016).

Peptidoleukotriene Antagonists for Asthma Treatment

The synthesis and characterization of compounds with specific functional groups, aiming at peptidoleukotriene antagonism for potential asthma treatment, indicate the therapeutic relevance of such molecules. These studies explore structure-activity relationships to identify effective compounds (Matassa et al., 1990).

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions involving (hetero)aryl chlorides and amides, where compounds like N,N'-bis(thiophen-2-ylmethyl)oxalamide serve as catalysts, are explored for their efficacy in synthesizing aromatic and aliphatic primary amides. This research highlights the versatility of copper catalysis in organic synthesis (De, Yin, & Ma, 2017).

Propriétés

IUPAC Name |

N'-cyclopentyl-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazinan-2-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S2/c20-15(16(21)18-12-5-1-2-6-12)17-11-13-19(8-4-9-24-13)26(22,23)14-7-3-10-25-14/h3,7,10,12-13H,1-2,4-6,8-9,11H2,(H,17,20)(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSNDTIPSBNHEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-((3-(thiophen-2-ylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2590450.png)

![N-{4-[(4-methyl-2-phenyl-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2590451.png)

![N-(3-chlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590453.png)

![N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2590454.png)

![4-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B2590456.png)

![5-[4-(Difluoromethoxy)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2590466.png)

![4-{3,9-Diazaspiro[5.5]undecan-3-yl}-2-methoxyaniline](/img/structure/B2590468.png)